molecular formula C25H26N2O3 B048237 Aurantiamide CAS No. 58115-31-4

Aurantiamide

Numéro de catalogue: B048237
Numéro CAS: 58115-31-4
Poids moléculaire: 402.5 g/mol
Clé InChI: KSVKECXWDNCRTM-GOTSBHOMSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Aurantiamide is a naturally occurring dipeptide composed of N-benzoylphenylalanine and phenylalanine residues, often isolated from plants such as Piper aurantiacum, Portulaca oleracea, and Clausena anisata . Its acetate derivative, this compound acetate, is a bioactive compound with demonstrated anti-inflammatory, anticancer, antibacterial, and antioxidant properties . Structurally, this compound acetate features an acetylated N-terminal modification, enhancing its stability and interaction with biological targets like viral infectivity factor (VIF) and cathepsin L . Mechanistically, it induces cytotoxicity in cancer cells via mitochondrial dysfunction rather than apoptosis , distinguishing it from conventional chemotherapeutics like cisplatin.

Analyse Des Réactions Chimiques

Types de réactions : L'aurantiamide subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution . Ces réactions sont essentielles pour modifier le composé afin d'améliorer son activité biologique ou de créer des dérivés ayant des propriétés spécifiques.

Réactifs et conditions courants :

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent l'acétate d'this compound et d'autres dérivés qui présentent des activités pharmacologiques améliorées .

4. Applications de la recherche scientifique

L'this compound a un large éventail d'applications de recherche scientifique dans divers domaines :

Chimie :

Biologie :

Médecine :

Industrie :

5. Mécanisme d'action

L'this compound exerce ses effets par le biais de diverses cibles moléculaires et voies :

Applications De Recherche Scientifique

Neurodegenerative Diseases

Aurantiamide has been investigated for its potential in treating Alzheimer's disease. In a study involving APP/PS1 mice:

  • Dosage : Administered at 10 mg/kg and 20 mg/kg.
  • Effects : Significant improvement in cognitive function was observed through the Morris Water Maze test, alongside a reduction in central inflammation markers .

Inflammatory Conditions

Research indicates that this compound can ameliorate lung inflammation:

  • Study Findings : Pretreatment with this compound acetate significantly reduced lung pathological changes and inflammatory markers .
  • Mechanism : The compound's ability to modulate inflammatory responses suggests its potential use in treating conditions characterized by excessive inflammation.

Cancer Treatment

This compound acetate has demonstrated antitumor activity:

  • In Vitro Studies : Studies have shown that it inhibits cancer cell growth by inducing apoptosis in various cancer cell lines .
  • Targets : It has been identified as an inhibitor of cathepsin K (CTSK) and matrix metalloproteinase 9 (MMP9), which are involved in tumor progression and metastasis .

Data Tables

Application AreaMechanism of ActionStudy Findings
Neurodegenerative DiseasesNLRP3 inflammasome inhibitionImproved cognitive function in AD models
Inflammatory ConditionsModulation of inflammatory pathwaysReduced lung inflammation markers
Cancer TreatmentInduction of apoptosisInhibited growth of cancer cells

Case Study 1: Alzheimer's Disease

In a controlled study, APP/PS1 mice treated with this compound showed significant improvements in cognitive tests compared to untreated controls. This effect was attributed to reduced neuroinflammation and enhanced microglial function.

Case Study 2: Lung Inflammation

This compound acetate was administered to models of lung inflammation, leading to a marked decrease in inflammatory markers and improved lung function metrics, highlighting its therapeutic potential in respiratory diseases.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Aurantiamide acetate belongs to a class of peptide derivatives. Below is a comparison with its structural analogues:

Table 1: Structural Analogues of this compound Acetate and Their Bioactivities

Compound Structural Modification Biological Activity Key Findings Reference
This compound Non-acetylated N-terminal Moderate anti-inflammatory activity Less stable in molecular dynamics simulations
This compound benzoate Benzoyl group substitution Antimicrobial, antioxidant Isolated from Artocarpus kemando; lower potency than acetate
Pentapeptide analogues Extended peptide chain (5 residues) Enhanced analgesic and anti-inflammatory effects 100 mg/kg dose in mice showed 75% pain inhibition
Tricosamer analogues 30-amino-acid peptide chain Superior anti-inflammatory activity Higher binding affinity to COX-2 than reference drugs

Key Insights :

  • Acetylation of the N-terminal (as in this compound acetate) improves pharmacokinetic stability and target binding compared to non-acetylated this compound .
  • Extended peptide chains (e.g., pentapeptides) enhance bioactivity, likely due to increased hydrophobic interactions with protein targets .

Comparison with Functionally Similar Compounds

This compound acetate shares functional overlap with other natural compounds in anticancer and antiviral applications:

Table 2: Functional Analogues of this compound Acetate

Compound Source Mechanism of Action Efficacy Relative to this compound Acetate Reference
Plantagoguanidinic acid Traditional Chinese Medicine (TCM) Inhibits VIF via hydrogen bonding Lower RMSD (1.2 Å vs. 0.8 Å); less stable in MD simulations
Glutamic acid TCM Hydrophobic interactions with VIF Poor docking score (-7.2 kcal/mol vs. -9.5 kcal/mol)
Patriscabratine Natural product Targets cathepsin L; induces apoptosis Comparable IC50 in antitumor assays (~20 μM)
Isopropylated genipin hybrids Synthetic hybrids Dual inhibition of NF-κB and COX-2 Hybrids show 2-fold higher anti-inflammatory potency

Key Insights :

  • This compound acetate outperforms plantagoguanidinic acid and glutamic acid in VIF inhibition due to its lower root-mean-square deviation (RMSD = 0.8 Å), indicating stable protein-ligand interactions .

Pharmacological and Computational Advantages

This compound acetate exhibits distinct advantages in drug design:

  • Molecular Dynamics Stability : Maintains stable RMSD (<1.0 Å) during simulations, unlike glutamic acid or plantagoguanidinic acid, which deviate from docking sites .
  • Synthetic Accessibility : Its dipeptide structure enables facile synthesis of analogues with modified bioactivities .
  • Multifunctionality : Combines anticancer, antiviral (HIV-related VIF inhibition), and anti-inflammatory effects, reducing the need for polypharmacy .

Activité Biologique

Aurantiamide, a compound derived from the edible plant Portulaca oleracea (purslane), has garnered attention for its diverse biological activities. This article explores the pharmacological properties of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Pharmacokinetics and Biodistribution

A study on the pharmacokinetics of this compound and its acetate form demonstrated rapid absorption after oral administration in rats, with peak plasma concentrations (Cmax) occurring approximately 0.2 hours post-administration. The study employed a validated UHPLC-MS/MS method to quantify the compound in plasma and various tissues, revealing a significant decrease in concentration by 90% within four hours, indicating minimal long-term tissue accumulation .

Anti-Inflammatory Properties

Mechanism of Action:
this compound has been shown to suppress the activation of the NLRP3 inflammasome, a critical component in neuroinflammation. In a study involving APP/PS1 mice, this compound was administered at doses of 10 mg/kg and 20 mg/kg. Results indicated that it reduced M1 polarization of microglia and improved cognitive function as measured by the Morris Water Maze test .

Cytokine Modulation:
In another investigation, this compound acetate (AA) was found to significantly reduce pro-inflammatory cytokines in a mouse model of acute lung injury induced by lipopolysaccharides (LPS). AA pretreatment decreased neutrophil infiltration and inflammatory markers, suggesting its potential as an anti-inflammatory agent .

Anticancer Activity

This compound acetate has demonstrated promising anticancer effects, particularly against malignant gliomas. Research indicated that it inhibited cell viability in U87 and U251 glioma cell lines in a dose- and time-dependent manner. The compound induced autophagic flux blockage and mitochondrial dysfunction, leading to increased autophagosome accumulation within treated cells .

Table 1: Summary of this compound's Anticancer Effects

Cell LineConcentration Range (μM)Effect on Cell ViabilityMechanism
U870-100Significant reductionAutophagic flux blockage
U2510-100Significant reductionMitochondrial dysfunction

Neuroprotective Effects

Recent studies have highlighted this compound's neuroprotective properties, particularly in models of Alzheimer's disease. It promotes M2 polarization of microglial cells, which is associated with anti-inflammatory responses and improved cognitive abilities in mice . The signaling pathway involved includes STAT6 activation, which plays a crucial role in mediating these effects .

Case Studies

  • Study on Cognitive Function Improvement:
    • Objective: To assess the impact of this compound on cognitive decline in Alzheimer's disease models.
    • Findings: this compound treatment led to enhanced cognitive performance and modulation of microglial polarization towards an anti-inflammatory state.
  • Lung Inflammation Model:
    • Objective: To evaluate the protective effects of AA against LPS-induced lung injury.
    • Results: AA significantly reduced lung inflammation markers and improved histopathological outcomes.

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are recommended for characterizing Aurantiamide’s structural identity and purity?

To confirm this compound’s identity, use a combination of mass spectrometry (EI-MS) for molecular weight determination (e.g., base peak at m/z 444.5 for this compound acetate) and nuclear magnetic resonance (NMR) for structural elucidation . High-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) with UV detection can assess purity, particularly for plant-derived samples where co-eluting compounds may interfere . Reference spectral libraries and compare retention times with authenticated standards to minimize misidentification.

Q. How can researchers verify the plant-derived origin of this compound in natural product studies?

Document the botanical source (e.g., Piper aurantiacum or Citrus clementina) and employ phytochemical profiling via LC-MS/MS to detect species-specific biomarkers alongside this compound . Include voucher specimens deposited in herbariums for traceability. For reproducibility, standardize extraction protocols (e.g., solvent ratios, temperature) and validate using spiked recovery experiments .

Advanced Research Questions

Q. What experimental design considerations are critical for evaluating this compound’s inhibitory activity against cysteine proteases like cathepsin L/B?

  • Enzyme Assays : Use fluorogenic substrates (e.g., Z-FR-AMC for cathepsin L) in dose-response experiments to calculate IC50 values. Include positive controls (e.g., E-64) and account for enzyme stability (pre-test activity validation) .
  • Kinetic Studies : Perform time-dependent inhibition assays to distinguish reversible vs. irreversible binding. Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) .
  • Specificity Testing : Screen against related proteases (e.g., cathepsin K, caspases) to rule off-target effects. Validate results with orthogonal methods like Western blotting for substrate cleavage inhibition .

Q. How should researchers address discrepancies in reported bioactivity data for this compound across cancer cell lines?

  • Variable Control : Standardize cell culture conditions (passage number, media composition) and confirm this compound solubility (e.g., DMSO concentration ≤0.1%) to avoid cytotoxicity artifacts .
  • Dose-Response Validation : Use multiple viability assays (MTT, ATP-luminescence) and include apoptosis/necrosis markers (Annexin V/PI) to distinguish mechanisms .
  • Data Normalization : Normalize to cell count or protein content to mitigate plate-to-plate variability. Report statistical significance thresholds (e.g., p < 0.05 with Bonferroni correction for multiple comparisons) .

Q. What strategies are recommended for resolving conflicting reports on this compound’s pharmacokinetic properties in preclinical models?

  • Bioanalytical Method Validation : Optimize LC-MS/MS parameters for plasma/tissue quantification, ensuring a lower limit of detection (LLOD) ≤1 ng/mL. Validate against matrix effects via spike-and-recovery experiments .
  • Route-Specific PK : Compare oral vs. intraperitoneal administration to assess bioavailability. Use non-compartmental analysis (NCA) for AUC and half-life calculations, ensuring sample size adequacy (n ≥ 6) to reduce inter-individual variability .
  • Metabolite Profiling : Identify major metabolites via high-resolution MS and test their bioactivity to rule out prodrug effects .

Q. How can researchers optimize the isolation of this compound from complex plant matrices while minimizing co-extractives?

  • Fractionation Strategies : Use orthogonal chromatographic methods (e.g., silica gel chromatography followed by reverse-phase HPLC) guided by bioactivity tracking .
  • Solvent Optimization : Test binary/ternary solvent systems (e.g., hexane:ethyl acetate:methanol gradients) to balance yield and purity. Monitor pH for ionizable compounds .
  • Purity Criteria : Require ≥95% purity via qNMR or HPLC-ELSD and confirm absence of endotoxins (LAL assay) for in vivo studies .

Q. Methodological Best Practices

Q. How should researchers design a robust structure-activity relationship (SAR) study for this compound derivatives?

  • Analog Synthesis : Prioritize modifications at the amide bond or aromatic rings while retaining the core scaffold. Confirm structures via <sup>1</sup>H/<sup>13</sup>C NMR and HR-MS .
  • Activity Cliffs : Use clustering algorithms to identify substituents causing drastic potency changes. Correlate electronic (Hammett σ) or steric (Taft Es) parameters with bioactivity .
  • Computational Support : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes to cathepsin L/B active sites, validated by mutagenesis studies .

Q. What statistical approaches are essential for analyzing dose-dependent effects in this compound toxicity studies?

  • Nonlinear Regression : Fit dose-response data to a four-parameter logistic model (Hill equation) to derive EC50 and Hill slope. Use Akaike’s Information Criterion (AIC) for model selection .
  • Outlier Management : Apply Grubbs’ test or ROUT method (Q = 1%) to exclude extreme values. Report effect sizes (Cohen’s d) alongside p-values for clinical relevance .
  • Meta-Analysis : Aggregate data from independent studies using random-effects models to quantify heterogeneity (I<sup>2</sup> statistic) and adjust for publication bias .

Q. Data Reproducibility and Reporting

Q. How can researchers ensure reproducibility when documenting this compound’s in vivo antitumor efficacy?

  • MIAME Compliance : Detail animal strain, tumor inoculation method (e.g., orthotopic vs. subcutaneous), and this compound formulation (vehicle, dosing schedule) .
  • Blinding : Implement random allocation to treatment groups and blinded outcome assessment to reduce bias .
  • Data Transparency : Deposit raw datasets (e.g., tumor volumes, survival curves) in repositories like Figshare or Zenodo with DOIs .

Q. What validation steps are critical when reporting this compound’s synergistic effects with chemotherapeutic agents?

  • Combination Index (CI) : Calculate via Chou-Talalay method using CompuSyn software, classifying synergism (CI < 1), additivity (CI = 1), or antagonism (CI > 1) .
  • Mechanistic Confirmation : Use RNA-seq or phosphoproteomics to identify pathways modulated by the combination (e.g., apoptosis, autophagy) .
  • In Vivo Corroboration : Test synergy in patient-derived xenograft (PDX) models with histopathological validation .

Propriétés

IUPAC Name

N-[(2S)-1-[[(2S)-1-hydroxy-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O3/c28-18-22(16-19-10-4-1-5-11-19)26-25(30)23(17-20-12-6-2-7-13-20)27-24(29)21-14-8-3-9-15-21/h1-15,22-23,28H,16-18H2,(H,26,30)(H,27,29)/t22-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSVKECXWDNCRTM-GOTSBHOMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CO)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](CO)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90893261
Record name Aurantiamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90893261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58115-31-4
Record name N-((1S)-1-(((2S)-1-Hydroxy-3-phenyl-propan-2-yl)carbamoyl)-2-phenyl-ethyl)benzamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058115314
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aurantiamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90893261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2,4,6-Cycloheptatrien-1-one, 2-amino-7-isopropyl-
2,4,6-Cycloheptatrien-1-one, 2-amino-7-isopropyl-
Aurantiamide
2,4,6-Cycloheptatrien-1-one, 2-amino-7-isopropyl-
2,4,6-Cycloheptatrien-1-one, 2-amino-7-isopropyl-
Aurantiamide
2,4,6-Cycloheptatrien-1-one, 2-amino-7-isopropyl-
2,4,6-Cycloheptatrien-1-one, 2-amino-7-isopropyl-
2,4,6-Cycloheptatrien-1-one, 2-amino-7-isopropyl-
Aurantiamide
2,4,6-Cycloheptatrien-1-one, 2-amino-7-isopropyl-
2,4,6-Cycloheptatrien-1-one, 2-amino-7-isopropyl-
Aurantiamide
2,4,6-Cycloheptatrien-1-one, 2-amino-7-isopropyl-
2,4,6-Cycloheptatrien-1-one, 2-amino-7-isopropyl-
Aurantiamide
2,4,6-Cycloheptatrien-1-one, 2-amino-7-isopropyl-
2,4,6-Cycloheptatrien-1-one, 2-amino-7-isopropyl-
Aurantiamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.